molecular formula C9H8F3N B13716129 2-Cyclopropyl-5-(trifluoromethyl)pyridine

2-Cyclopropyl-5-(trifluoromethyl)pyridine

Cat. No.: B13716129
M. Wt: 187.16 g/mol
InChI Key: KEVOGWNNIUKBME-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(trifluoromethyl)pyridine is an organic compound characterized by a cyclopropyl group and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with trifluoromethylpyridine under specific catalytic conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-Cyclopropyl-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a cyclopropyl and a trifluoromethyl group, which confer distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

2-cyclopropyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-3-4-8(13-5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

KEVOGWNNIUKBME-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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